![molecular formula C15H18FN5O B2607752 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide CAS No. 1448077-15-3](/img/structure/B2607752.png)
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide
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Overview
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide, commonly known as BMN-673 or Talazoparib, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has shown promising results in cancer therapy.
Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide has been employed in designing novel heterocyclic compounds. Researchers synthesized a series of 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities . Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising anti-fibrosis effects. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Antimicrobial Properties
Pyrimidine derivatives, including those containing the N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide core, have demonstrated antimicrobial activity . While specific studies on this compound are limited, its structural features may contribute to its effectiveness against microbial pathogens.
Antiviral Potential
Similarly, pyrimidine-based compounds often exhibit antiviral properties . Although direct investigations into the antiviral effects of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide are scarce, its pyrimidine scaffold suggests potential activity against viral infections.
Antitumor Applications
Pyrimidine derivatives have been explored as antitumor agents . While data on this specific compound are lacking, its structural resemblance to known antitumor pyrimidines warrants further investigation.
Collagen Prolyl 4-Hydroxylase Inhibition
Collagen prolyl 4-hydroxylases play a crucial role in collagen synthesis and fibrosis . N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide may interact with these enzymes, potentially influencing collagen production and tissue remodeling.
Tuberculosis Research
Although not directly studied, the compound’s pyrimidine core aligns with other anti-tubercular agents . Further exploration could reveal its potential in combating Mycobacterium tuberculosis.
Mechanism of Action
Target of Action
It is known that similar compounds have been found to inhibit immune-activated nitric oxide (no) production .
Mode of Action
Related compounds have been shown to inhibit no production, suggesting that this compound may interact with its targets to modulate no production .
Biochemical Pathways
Given the potential inhibition of no production, it is likely that this compound affects pathways related to immune response and inflammation .
Result of Action
Related compounds have been shown to inhibit no production, suggesting that this compound may have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-20(2)13-12(9-17-15(19-13)21(3)4)18-14(22)10-5-7-11(16)8-6-10/h5-9H,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECRZUSZONMLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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